molecular formula C21H15N3O4 B11546809 2-(4-methyl-1,3-benzoxazol-2-yl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}phenol

2-(4-methyl-1,3-benzoxazol-2-yl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}phenol

Cat. No. B11546809
M. Wt: 373.4 g/mol
InChI Key: LISWKLCQPSFZCL-UHFFFAOYSA-N
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Description

2-(4-methyl-1,3-benzoxazol-2-yl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}phenol is a complex organic compound with a unique structure that combines a benzoxazole ring with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-1,3-benzoxazol-2-yl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}phenol typically involves a multi-step process. The initial step often includes the formation of the benzoxazole ring, followed by the introduction of the nitrophenyl group through a condensation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process while maintaining high standards of quality and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-1,3-benzoxazol-2-yl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can alter the nitrophenyl group, potentially leading to different derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction’s outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce amine derivatives.

Scientific Research Applications

2-(4-methyl-1,3-benzoxazol-2-yl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}phenol has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: Its unique structure may find applications in materials science, such as in the development of new polymers or dyes.

Mechanism of Action

The mechanism by which 2-(4-methyl-1,3-benzoxazol-2-yl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}phenol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives and nitrophenyl-containing molecules. Examples include:

  • 2-(4-methyl-1,3-benzoxazol-2-yl)phenol
  • 4-nitrophenylbenzoxazole

Uniqueness

What sets 2-(4-methyl-1,3-benzoxazol-2-yl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}phenol apart is its combination of a benzoxazole ring with a nitrophenyl group, providing a unique set of chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

properties

Molecular Formula

C21H15N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

2-(4-methyl-1,3-benzoxazol-2-yl)-4-[(4-nitrophenyl)methylideneamino]phenol

InChI

InChI=1S/C21H15N3O4/c1-13-3-2-4-19-20(13)23-21(28-19)17-11-15(7-10-18(17)25)22-12-14-5-8-16(9-6-14)24(26)27/h2-12,25H,1H3

InChI Key

LISWKLCQPSFZCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

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